2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
Description
This compound features a thiazole core substituted with a 3,4-dimethoxyphenyl group at position 4 and an acetamide moiety at position 2. The acetamide is further modified with a 4-chlorobenzenesulfonyl group, distinguishing it from simpler thiazole derivatives. The 3,4-dimethoxyphenyl substituent contributes steric bulk and electron-donating effects, which may influence solubility and metabolic stability .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5S2/c1-26-16-8-3-12(9-17(16)27-2)15-10-28-19(21-15)22-18(23)11-29(24,25)14-6-4-13(20)5-7-14/h3-10H,11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSFHRNLBNVCOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:
Formation of 4-chlorobenzenesulfonyl chloride: This is achieved by reacting chlorobenzene with chlorosulfonic acid under controlled temperature conditions.
Synthesis of thiazole derivative: The thiazole ring is synthesized through a cyclization reaction involving appropriate starting materials such as 3,4-dimethoxyphenyl and thioamide.
Coupling reaction: The final step involves coupling the 4-chlorobenzenesulfonyl chloride with the thiazole derivative in the presence of a base to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide involves interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as NF-κB or MAPK, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Compound 14 () : N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
- Substituent: 3-chloro-4-fluorophenyl
- Key differences: Halogenated phenyl group (Cl, F) vs. dimethoxyphenyl. Halogens increase lipophilicity but reduce electron-donating capacity compared to methoxy groups. This compound showed moderate antimicrobial activity, suggesting substituent electronegativity impacts bioactivity .
- Compound 107b (): N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide Substituent: 4-methylthiazole with m-tolylacetamide Simpler structure lacking sulfonyl or dimethoxy groups. Exhibited broad-spectrum antibacterial activity (MIC: 6.25–12.5 µg/mL), indicating that even minor alkyl/aryl modifications significantly affect potency .
Modifications to the Acetamide Side Chain
- N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]-2-Morpholinoacetamide (): Substituent: Morpholino group instead of sulfonyl. This may alter pharmacokinetics, such as blood-brain barrier penetration .
- 2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide (): Substituent: Dichlorophenyl group. Crystal structure analysis revealed a 61.8° dihedral angle between thiazole and phenyl rings, influencing molecular packing .
Sulfonyl vs. Sulfanyl Derivatives
Biological Activity
2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound classified within the sulfonamide family. Its structure features a chlorobenzenesulfonyl group , a thiazole ring , and an acetamide moiety , which contribute to its biological activity. This compound is primarily investigated for its potential applications in medicinal chemistry, particularly as an antimicrobial agent and in other therapeutic areas.
Antimicrobial Properties
The biological activity of this compound has been assessed against various microbial strains. The sulfonamide group is known for its antibacterial properties, which can be attributed to its ability to inhibit bacterial folic acid synthesis.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Strong |
| Methicillin-resistant S. aureus (MRSA) | Strong |
| Candida albicans | Moderate |
Studies indicate that compounds with similar structural characteristics exhibit varying degrees of effectiveness depending on the position and nature of substituents on the phenyl ring. For instance, compounds bearing halogenated phenyl rings showed enhanced lipophilicity, facilitating better penetration through bacterial membranes and thus improving their antimicrobial efficacy .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways within bacteria.
- Signaling Pathways : It can modulate pathways such as NF-κB and MAPK, affecting gene expression and cellular responses related to inflammation and cancer proliferation.
Case Study 1: Antibacterial Screening
In a study evaluating the antibacterial potential of various chloroacetamides, this compound was found to be effective against Gram-positive bacteria like Staphylococcus aureus and MRSA. The study utilized standard antimicrobial testing protocols to confirm its efficacy .
Case Study 2: QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis was conducted to predict the biological activity of this compound based on its chemical structure. The analysis indicated that variations in substituents significantly influenced the antimicrobial activity against different bacterial strains. This underscores the importance of molecular design in enhancing pharmacological properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Synthesize the thiazole core via Hantzsch thiazole synthesis, combining α-haloketones (e.g., 4-(3,4-dimethoxyphenyl)-2-bromoacetophenone) with thiourea derivatives under reflux in ethanol .
- Step 2 : Introduce the chlorobenzenesulfonyl group via nucleophilic substitution or coupling reactions. Use carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base to activate the sulfonyl group for acetamide bond formation .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to improve yield (>70%) and purity (>95%) .
Q. How can the molecular structure and purity of this compound be validated experimentally?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the thiazole ring (e.g., δ 7.2–7.8 ppm for aromatic protons) and sulfonyl-acetamide linkage (δ 3.1–3.5 ppm for CH₂ groups) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N motifs) to validate stereoelectronic effects .
- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 490) and isotopic patterns consistent with Cl and S atoms .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound (e.g., inconsistent IC₅₀ values across assays)?
- Methodology :
- Assay Standardization : Replicate studies using identical cell lines (e.g., HeLa or MCF-7) and assay conditions (e.g., 48-h incubation, 10% FBS). Cross-validate with orthogonal methods (e.g., apoptosis vs. proliferation assays) .
- Structural Modifications : Test analogs with substituted sulfonyl groups (e.g., 4-fluorobenzenesulfonyl) or modified methoxy positions to isolate pharmacophoric contributions .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR, correlating with experimental results .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s thiazole and sulfonyl motifs?
- Experimental Design :
- Libraries of Derivatives : Synthesize analogs with:
- Varied sulfonyl substituents (e.g., 4-nitrobenzenesulfonyl vs. 4-methylbenzenesulfonyl) .
- Modified thiazole substituents (e.g., 4-fluorophenyl or pyridyl groups) .
- Biological Testing : Screen analogs for cytotoxicity (MTT assay), enzymatic inhibition (e.g., kinase panels), and selectivity (e.g., >10-fold vs. normal cells) .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values. Highlight substituents enhancing membrane permeability (e.g., Cl groups) .
Q. What mechanistic studies are recommended to elucidate this compound’s mode of action in cancer cells?
- Approaches :
- Isotopic Labeling : Incorporate ¹⁴C or ³H into the acetamide moiety for uptake and metabolism tracking via autoradiography .
- Pathway Analysis : Perform RNA-seq or proteomics on treated cells to identify dysregulated pathways (e.g., apoptosis: Bcl-2/Bax ratio; autophagy: LC3-II levels) .
- Target Deconvolution : Use affinity chromatography with immobilized compound analogs to pull down binding proteins (e.g., HSP90 or tubulin) .
Methodological Challenges and Solutions
Q. How can low yields during sulfonyl-acetamide coupling be addressed?
- Troubleshooting :
- Activation Issues : Replace EDC·HCl with DCC/DMAP for sterically hindered substrates .
- Side Reactions : Add 1-hydroxybenzotriazole (HOBt) to suppress racemization.
- Solvent Optimization : Switch to THF or acetonitrile to reduce hydrolysis of reactive intermediates .
Q. What computational tools are suitable for predicting this compound’s metabolic stability?
- Tools :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
